N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

Description

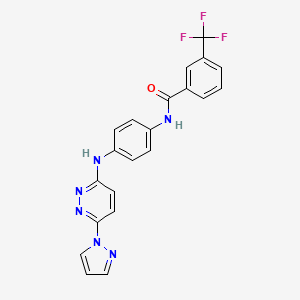

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyridazine core linked to a pyrazole moiety via an amino group, with a phenyl bridge and a trifluoromethylbenzamide substituent. This structural complexity confers unique physicochemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles compared to non-fluorinated analogs .

Properties

Molecular Formula |

C21H15F3N6O |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-1-3-14(13-15)20(31)27-17-7-5-16(6-8-17)26-18-9-10-19(29-28-18)30-12-2-11-25-30/h1-13H,(H,26,28)(H,27,31) |

InChI Key |

TVAIKRMYABMGAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the construction of the pyridazine ring. The final step involves the introduction of the trifluoromethyl group and the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, nitriles, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its trifluoromethylbenzamide and pyridazine-pyrazole-amine framework. Key comparisons include:

Data Tables

Table 1: Structural and Activity Comparison

Table 2: Pharmacokinetic Properties

| Compound | logP | Half-life (h) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 3.8* | ~6.2* | High |

| N-(4-methoxyphenyl)-1-(oxan-4-yl)pyrazol-3-ylacetamide | 2.1 | ~2.5 | Moderate |

| N-{4-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE | 4.0 | ~8.0 | High |

*Predicted values based on structural analogs.

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of various receptor antagonism and antiparasitic effects. This article aims to consolidate findings from diverse sources regarding its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and specific case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Pyrazole and Pyridazine moieties : These heterocycles are known to enhance biological activity through interactions with various biological targets.

- Trifluoromethyl group : This substituent is often associated with increased lipophilicity and metabolic stability.

1. Receptor Antagonism

Research has indicated that derivatives of similar structures exhibit significant activity as P2Y12 receptor antagonists. For instance, compounds related to this compound have shown potent inhibition of ADP-induced platelet aggregation, suggesting potential applications in antithrombotic therapy .

2. Antiparasitic Activity

The compound has also been explored for its antiparasitic properties. In studies focusing on malaria, modifications to the pyrazole and pyridazine components were found to significantly influence activity against Plasmodium falciparum. For example, the introduction of polar functionalities improved aqueous solubility while maintaining antiparasitic efficacy, highlighting the delicate balance required in drug design .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that specific modifications can lead to enhanced biological activity:

| Modification | Effect on Activity |

|---|---|

| N-methyl substitution on pyrazole | Increased potency (EC50 0.064 μM) |

| Introduction of trifluoromethyl | Enhanced activity (EC50 0.010 μM) |

| Use of pyridyl groups | Varied effects on potency |

These findings suggest that the electronic and steric properties of substituents play a crucial role in determining the biological efficacy of the compound.

Pharmacokinetics

Pharmacokinetic studies have shown that certain analogs exhibit favorable profiles with respect to metabolic stability and solubility. For instance, compounds with enhanced metabolic stability demonstrated improved systemic exposure in vivo, which is critical for therapeutic effectiveness .

Case Study 1: P2Y12 Antagonism

In a high-throughput screening campaign aimed at identifying novel P2Y12 antagonists, a derivative of the compound demonstrated significant antiplatelet activity comparable to existing therapies like clopidogrel. The study highlighted its potential as a safer alternative with fewer side effects .

Case Study 2: Antimalarial Efficacy

In preclinical models of malaria, optimized analogs showed promising results in reducing parasitemia levels significantly (up to 30% reduction at specified dosages). The incorporation of specific functional groups was essential for achieving this efficacy while minimizing adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.